molecular formula C10H9NO2S B224253 3-(p-Tolylsulfonyl)acrylonitrile CAS No. 1424-48-2

3-(p-Tolylsulfonyl)acrylonitrile

Cat. No. B224253
CAS RN: 1424-48-2
M. Wt: 207.25 g/mol
InChI Key: DOEWDSDBFRHVAP-UHFFFAOYSA-N
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Description

3-(p-Tolylsulfonyl)acrylonitrile is a chemical compound that has been used in scientific research for various purposes. It is a member of the acrylonitrile family and is commonly referred to as PTSA. PTSA has been used in the synthesis of various organic compounds, and its properties have been studied to understand its mechanism of action and physiological effects.

Scientific Research Applications

PTSA has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of various organic compounds, such as 3-(p-tolylsulfonyl)propionitrile, which has been shown to have anti-inflammatory properties. PTSA has also been used as a reagent in the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. PTSA has been used as a catalyst in the synthesis of various organic compounds, such as 3-(p-tolylsulfonyl)propene, which has been shown to have antifungal properties.

Mechanism of Action

The mechanism of action of PTSA is not well understood. However, it is believed to act as a Lewis acid catalyst in various organic reactions. PTSA has been shown to activate the carbonyl group of various organic compounds, such as aldehydes and ketones, by forming a complex with the oxygen atom. This activation leads to an increase in the reactivity of the carbonyl group, which facilitates the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTSA have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. PTSA has been shown to be metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

PTSA has several advantages as a reagent in organic synthesis. It is readily available, relatively inexpensive, and easy to handle. PTSA is also stable under normal laboratory conditions and can be stored for long periods. However, PTSA has some limitations as a reagent. It is not very soluble in water, which can make it difficult to use in aqueous reactions. PTSA can also react with water to form p-toluenesulfonic acid, which can be difficult to remove from the reaction mixture.

Future Directions

There are several future directions for research on PTSA. One area of research could be the development of new synthetic methods using PTSA as a catalyst. Another area of research could be the study of the mechanism of action of PTSA in various organic reactions. Additionally, the biochemical and physiological effects of PTSA could be further studied to determine its safety and potential therapeutic uses.

Synthesis Methods

PTSA can be synthesized by reacting p-toluenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields PTSA as a white solid. The purity of the product can be improved by recrystallization from an appropriate solvent.

properties

IUPAC Name

3-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWDSDBFRHVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041459
Record name 3-(4-Tolylsulfonyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-Tolylsulfonyl)acrylonitrile

CAS RN

1424-48-2
Record name 3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylonitrile, 3-(p-tolylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Tolylsulfonyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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